N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNOS/c8-5-1-6(12-4-5)3-10-7(11)2-9/h1,4H,2-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDDGKYJPRDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide typically involves the reaction of 4-bromothiophen-2-ylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
Starting Materials: 4-bromothiophen-2-ylmethanol and chloroacetyl chloride.
Reaction Conditions: Anhydrous conditions, typically using a solvent like dichloromethane, and a base such as triethylamine.
Procedure: The 4-bromothiophen-2-ylmethanol is dissolved in dichloromethane, and triethylamine is added. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The brominated thiophene ring can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The brominated thiophene ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Crystallographic Analysis
- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂): This compound exhibits a benzophenone core with intramolecular hydrogen bonding (N–H···O) and C–H···O interactions in its crystal lattice. The dihedral angle between aromatic rings is 61.72°, and the N–C–C–Cl torsion angle is -12.1° . In contrast, the bromothiophene moiety in the target compound introduces a sulfur atom into the aromatic system, likely increasing electron-withdrawing effects and altering intermolecular interactions (e.g., S···Cl or Br···Cl contacts).
N-(2,4,5-trichlorophenyl)-2-chloroacetamides :
Substitution patterns on the phenyl ring (e.g., 2,4,5-trichloro vs. 4-bromothiophene) significantly affect bond parameters. For example, N–C(O) bond lengths in trichlorophenyl derivatives range from 1.341–1.352 Å, while the presence of bromine in the thiophene ring may elongate adjacent bonds due to steric bulk .N-(4-Bromophenyl)-2-(2-thienyl)acetamide :
A structural analog with a thiophene-acetamide linkage but lacking the chloro substituent. Its antimycobacterial activity suggests that the bromothiophene group may enhance bioactivity compared to simpler phenyl analogs .
Physicochemical Properties
- Solubility and Stability: Bromothiophene derivatives typically exhibit lower solubility in polar solvents compared to phenyl analogs due to increased hydrophobicity. For example, N-(tert-butyl)-2-chloroacetamide (C₆H₁₂ClNO) is soluble in dichloromethane and methanol , whereas the bromothiophene analog may require DMF or DMSO for dissolution.
Hydrogen Bonding and Crystal Packing : Intramolecular hydrogen bonds (e.g., N–H···O in ) and van der Waals interactions (e.g., Cl···Cl contacts at 3.304 Å in ) stabilize crystal structures. The bromine atom in the target compound may participate in halogen bonding (Br···O/N), altering packing efficiency .
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including synthesis methods, molecular docking studies, and relevant case studies.
Chemical Structure and Properties
This compound features a bromothiophene moiety linked to a chloroacetamide group. Its molecular formula is . The compound's unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological studies.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Thiophene Ring : The bromothiophene moiety is synthesized through the bromination of thiophene derivatives.
- Chloroacetamide Formation : The reaction of chloroacetyl chloride with the bromothiophene derivative results in the formation of the target compound.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effective inhibition of growth. Notable findings include:
- Activity Against Bacteria : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria.
- Fungal Inhibition : It also displayed antifungal activity against strains like Candida albicans.
A study conducted by Sharma et al. (2019) evaluated several derivatives of this compound and found that specific substitutions on the thiophene ring enhanced antimicrobial efficacy .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential.
- Cell Line Studies : It was assessed for cytotoxic effects on the MCF7 human breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay. Compounds derived from this structure exhibited varying levels of cytotoxicity, with some derivatives showing significant activity against cancer cells .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and biological targets. These studies reveal:
- Binding Affinities : The compound's structural features contribute to its binding affinity with specific receptors, which is critical for its biological activity.
- Mechanism of Action : Docking simulations suggest that the presence of electron-withdrawing groups enhances interaction with target proteins, potentially leading to improved pharmacological profiles .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Bromo-2-methylphenyl)-2-chloroacetamide | Bromo-substituted aromatic ring | Different aromatic substitution affects activity |
| N-(5-Bromothien-2-ylmethyl)-2-chloroacetamide | Bromothienyl group | Potentially different biological activities |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Thiazole ring | Enhanced antimicrobial properties |
These comparisons highlight how modifications in structure influence biological activity, providing insights into potential avenues for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
